Fmoc-S-trityl-L-Homocysteine
Overview
Description
Fmoc-S-trityl-L-Homocysteine is a sulfur-containing non-protein forming amino acid, synthesized from methionine as an important intermediate in the one-carbon pathway . It is used for drug depreotide synthesis and can be used in exactly the same manner as Fmoc-Cys (Trt)-OH .
Synthesis Analysis
This compound is used in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
This compound contains 82 bonds in total; 49 non-H bonds, 32 multiple bonds, 12 rotatable bonds, 2 double bonds, 30 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide . It contains 77 atoms; 33 Hydrogen atoms, 38 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
This compound is used in Fmoc solid-phase peptide synthesis . The Trt group is removed with 95% TFA containing 1-5% TIS .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a molecular weight of 599.74 . It is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications
Peptide Synthesis : Fmoc-S-trityl-L-Homocysteine has been used in the biomimetic stereoselective formation of methyllanthionine, a component in lantibiotic subtilin synthesis. This process suggests a strong intrinsic preference for the stereochemistry observed in lantibiotics (Zhou & van der Donk, 2002). Additionally, Fmoc-modified amino acids and short peptides, including this compound, are essential in the fabrication of functional materials due to their self-assembly features (Tao et al., 2016).
Homocysteine Metabolism : Research has demonstrated the importance of homocysteine metabolism in various health conditions. Elevated plasma homocysteine levels are a risk factor for atherosclerosis and may promote atherogenesis through endothelial dysfunction and oxidative stress (Title et al., 2000); (Doshi et al., 2002).
Endothelial Function : Studies have explored the effect of folic acid and antioxidant vitamins on endothelial dysfunction in patients with coronary artery disease, revealing that lowering homocysteine levels with folic acid improves endothelial function (Doshi et al., 2001); (Woodman et al., 2004).
Mechanism of Action
Target of Action
Fmoc-S-trityl-L-Homocysteine, also known as Fmoc-HoCys(trt)-OH, is primarily used in peptide synthesis . It is an unusual amino acid analog of Cysteine and Methionine
Mode of Action
The compound interacts with its targets by being incorporated into peptides during the process of Fmoc solid-phase peptide synthesis . It is used in a similar manner as Fmoc-Cys (Trt)-OH
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is used to introduce homocysteine during Fmoc Solid Phase Peptide Synthesis (SPPS)
Result of Action
The result of the action of this compound is the successful incorporation of homocysteine into peptides during the process of Fmoc SPPS
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . It is stable under acidic conditions and oxidative conditions, but can be deprotected under mild basic conditions and upon contact with reducing conditions . It is recommended to avoid direct contact with skin and eyes and ensure a well-ventilated working environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBGJLDYRSFHBT-DHUJRADRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514176 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}triphenyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
167015-23-8 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}triphenyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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